

m-PEG4-phosphonic acid ethyl ester molecular weight and structure

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Compound of Interest

Compound Name: *m*-PEG4-phosphonic acid ethyl ester

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An In-Depth Technical Guide on **m-PEG4-phosphonic acid ethyl ester**

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of **m-PEG4-phosphonic acid ethyl ester**, a heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

m-PEG4-phosphonic acid ethyl ester is a polyethylene glycol (PEG)-based linker containing a phosphonic acid ethyl ester functional group. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Identifier	Value	Source
Molecular Weight	328.34 g/mol	[1] [2]
Chemical Formula	C13H29O7P	[1]
IUPAC Name	diethyl (2,5,8,11-tetraoxatridecan-13-yl)phosphonate	[1]
CAS Number	1872433-73-2	[1]
SMILES Code	CCOC(=O)COC(=O)COC(=O)COP(=O)(OCC)OC(=O)OCC	[1]
Appearance	Not specified in literature; likely a liquid or solid	
Purity	Typically ≥95%	[3] [4]
Solubility	Soluble in various organic solvents	[1]
Storage	Recommended at -20°C for long-term storage	[1] [3]

Chemical Structure

The structure of **m-PEG4-phosphonic acid ethyl ester** features a methoxy-terminated tetraethylene glycol chain linked to a diethyl phosphonate group.

Caption: Chemical structure of **m-PEG4-phosphonic acid ethyl ester**.

Experimental Applications and Protocols

Application in PROTAC Synthesis

m-PEG4-phosphonic acid ethyl ester is primarily utilized as a linker in the synthesis of PROTACs.[\[5\]](#)[\[6\]](#)[\[7\]](#) PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **m-PEG4-phosphonic acid ethyl ester** serves to

connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase. The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the final PROTAC molecule.

General Experimental Workflow for PROTAC Synthesis

While specific, detailed experimental protocols for the synthesis of **m-PEG4-phosphonic acid ethyl ester** are not readily available in the public domain, a general workflow for its use in PROTAC synthesis can be described. This typically involves standard organic chemistry reactions to couple the linker to the two respective ligands.



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Caption: Generalized workflow for the synthesis of a PROTAC using a PEG linker.

Methodologies for Key Experiments

Detailed experimental protocols for the synthesis and application of PROTACs involving **m-PEG4-phosphonic acid ethyl ester** are often proprietary to the developing research group or company. However, the general steps would involve:

- Functional Group Activation: The terminal groups of the target protein ligand, E3 ligase ligand, and the **m-PEG4-phosphonic acid ethyl ester** linker may require activation (e.g., conversion to an active ester, halide, or other reactive species) to facilitate coupling.
- Coupling Reactions: Standard coupling chemistries, such as amide bond formation (e.g., using HATU or EDC/NHS), click chemistry, or other biocompatible reactions, are used to sequentially link the components.
- Purification: After each coupling step, purification is crucial to remove unreacted starting materials and byproducts. This is typically achieved using techniques like flash column chromatography or preparative high-performance liquid chromatography (HPLC).

- Characterization: The final PROTAC product is thoroughly characterized to confirm its identity and purity using methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC.

Researchers and drug development professionals should refer to the broader literature on PROTAC synthesis for detailed methodologies and adapt them to the specific ligands and linker being used.

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